4-methoxyphenyl pentanoate

Catalog No.
S1748075
CAS No.
67001-63-2
M.F
C12H16O3
M. Wt
208.25g/mol
Availability
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4-methoxyphenyl pentanoate

CAS Number

67001-63-2

Product Name

4-methoxyphenyl pentanoate

IUPAC Name

(4-methoxyphenyl) pentanoate

Molecular Formula

C12H16O3

Molecular Weight

208.25g/mol

InChI

InChI=1S/C12H16O3/c1-3-4-5-12(13)15-11-8-6-10(14-2)7-9-11/h6-9H,3-5H2,1-2H3

InChI Key

ZPDRGYSTSKWYID-UHFFFAOYSA-N

SMILES

CCCCC(=O)OC1=CC=C(C=C1)OC

Canonical SMILES

CCCCC(=O)OC1=CC=C(C=C1)OC

4-Methoxyphenyl pentanoate is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further linked to a pentanoate chain. Its molecular formula is C12H16O3C_{12}H_{16}O_3. This compound is significant in various scientific fields due to its unique structure, which combines features of both phenolic compounds and fatty acid derivatives. The methoxy group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

4-Methoxyphenyl pentanoate can undergo several chemical transformations:

  • Oxidation: The methoxy group can be oxidized to form 4-methoxybenzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The carboxylic acid functionality can be reduced to form 4-methoxyphenyl pentanol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The methoxy group can be replaced with other functional groups through nucleophilic aromatic substitution, allowing for the synthesis of various derivatives depending on the nucleophile used .

Research indicates that 4-methoxyphenyl pentanoate exhibits potential biological activities, particularly in anti-inflammatory and analgesic contexts. Its structural characteristics suggest that it may interact with specific molecular targets, potentially inhibiting certain enzymes or receptors involved in inflammatory pathways. Studies are ongoing to fully elucidate its mechanisms of action and therapeutic potential .

The synthesis of 4-methoxyphenyl pentanoate typically involves the reaction of 4-methoxybenzyl chloride with pentanoic acid in the presence of a base such as sodium hydroxide. This reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired ester.

In industrial settings, continuous flow reactors may be employed to optimize yield and purity. Techniques such as recrystallization and chromatography are commonly used for purification purposes .

4-Methoxyphenyl pentanoate finds applications across various domains:

  • Organic Synthesis: It serves as a building block for more complex molecules.
  • Pharmaceuticals: Its potential therapeutic properties make it a candidate for drug development.
  • Agrochemicals: It can be utilized in the formulation of agricultural chemicals due to its bioactive properties .

Several compounds share structural similarities with 4-methoxyphenyl pentanoate, including:

  • 5-(4-Hydroxy-3-methoxyphenyl)pentanoic acid: This compound has additional hydroxyl functionality, which may enhance its biological activity compared to 4-methoxyphenyl pentanoate.
  • N-(4-Methoxyphenyl)pentanamide: A derivative that shows lower cytotoxicity while maintaining similar bioactivity profiles, making it an interesting alternative for drug development .
  • Ethyl Pentanoate: While structurally related, ethyl pentanoate lacks the aromatic component and therefore exhibits different physical and chemical properties .

Comparison Table

Compound NameKey FeaturesUnique Aspects
4-Methoxyphenyl PentanoateMethoxy group attached to phenyl; pentanoate chainPotential anti-inflammatory activity
5-(4-Hydroxy-3-methoxyphenyl)pentanoic acidHydroxyl group enhances reactivityIncreased biological activity due to hydroxyl group
N-(4-Methoxyphenyl)pentanamideAmide derivative with lower cytotoxicitySimplified structure with excellent drug-likeness
Ethyl PentanoateEster without aromatic ringLacks phenolic properties

This comparative analysis highlights the unique structural features of 4-methoxyphenyl pentanoate while positioning it within a broader context of related compounds. Each compound offers distinct properties that may influence their respective applications in research and industry.

Molecular Structure and Stereochemical Considerations

4-Methoxyphenyl pentanoate represents an aromatic ester compound characterized by the direct attachment of a pentanoyl group to the oxygen atom of 4-methoxyphenol [14]. The molecular structure consists of a para-substituted aromatic ring bearing a methoxy group at the 4-position, which is covalently bonded through an ester linkage to a five-carbon aliphatic chain [14]. The compound exhibits a molecular formula of C12H16O3 with a molecular weight of 208.25 grams per mole [14].

The stereochemical analysis reveals that 4-methoxyphenyl pentanoate is an achiral molecule, possessing no defined stereocenters or stereogenic bonds [14]. The absence of chiral centers eliminates the possibility of optical isomerism, rendering the compound as a single constitutional isomer without enantiomeric forms [14]. The molecular architecture demonstrates a planar aromatic system with the methoxy substituent maintaining coplanarity with the benzene ring, as evidenced by computational studies indicating minimal deviation from planarity [21].

Structural FeatureCharacteristic
Chiral CentersNone
StereoisomersNot applicable (achiral molecule)
Defined Atom Stereocenters0
Undefined Atom Stereocenters0
Defined Bond Stereocenters0
Undefined Bond Stereocenters0
Preferred Ester ConformationS-cis (Z) conformation preferred
Aromatic Ring OrientationCoplanar with ester carbonyl
Methoxy Group PositionPara-substituted on phenyl ring
Pentanoyl Chain FlexibilityHigh rotational freedom (6 rotatable bonds)

The ester functional group demonstrates characteristic structural features, including a carbonyl carbon that exhibits sp2 hybridization, resulting in 120-degree bond angles around the carbonyl center [28]. The oxygen atom of the ester linkage connects directly to the aromatic carbon at the para position relative to the methoxy group, establishing a phenyl ester configuration [14].

Chemical Identifiers and Registry Information

The comprehensive chemical identification of 4-methoxyphenyl pentanoate encompasses multiple standardized nomenclature and registry systems [14]. The Chemical Abstracts Service has assigned the registry number 67001-63-2 to this compound, providing a unique identifier for regulatory and commercial purposes [14]. The International Union of Pure and Applied Chemistry name for this compound is designated as (4-methoxyphenyl) pentanoate, reflecting the systematic nomenclature conventions [14].

PropertyValue
CAS Registry Number67001-63-2
Molecular FormulaC12H16O3
Molecular Weight (g/mol)208.25
IUPAC Name(4-methoxyphenyl) pentanoate
InChIInChI=1S/C12H16O3/c1-3-4-5-12(13)15-11-8-6-10(14-2)7-9-11/h6-9H,3-5H2,1-2H3
InChIKeyZPDRGYSTSKWYID-UHFFFAOYSA-N
SMILESCCCCC(=O)OC1=CC=C(C=C1)OC
Canonical SMILESCCCCC(=O)OC1=CC=C(C=C1)OC
PubChem CIDNot available (distinct from anisyl valerate CID 6428088)

The International Chemical Identifier string provides a standardized representation of the molecular structure, enabling precise identification across chemical databases and computational platforms [14]. The simplified molecular-input line-entry system notation offers a linear representation of the chemical structure, facilitating database searches and structural comparisons [14]. The InChIKey serves as a hashed version of the full InChI, providing a fixed-length identifier suitable for database indexing and rapid structure matching [14].

Structural Comparison with Anisyl Valerate

The structural relationship between 4-methoxyphenyl pentanoate and anisyl valerate reveals significant architectural differences despite their shared pentanoyl and 4-methoxyphenyl components [12] [14]. Anisyl valerate, also known as (4-methoxyphenyl)methyl pentanoate, incorporates an additional methylene bridge between the aromatic ring and the ester oxygen [12]. This fundamental structural distinction results in different molecular formulas, with anisyl valerate exhibiting C13H18O3 compared to C12H16O3 for 4-methoxyphenyl pentanoate [12] [14].

Property4-Methoxyphenyl PentanoateAnisyl Valerate
Compound Name4-methoxyphenyl pentanoateAnisyl valerate
CAS Number67001-63-2Not specified
Molecular FormulaC12H16O3C13H18O3
Molecular Weight (g/mol)208.25222.28
IUPAC Name(4-methoxyphenyl) pentanoate(4-methoxyphenyl)methyl pentanoate
Structural DifferencePentanoyl group attached directly to phenol oxygenPentanoyl group attached via methylene bridge
Functional Group ConnectivityPentanoic acid + 4-methoxyphenolPentanoic acid + 4-methoxybenzyl alcohol
Ester Linkage PositionDirect ester bond to aromatic ringEster bond to benzylic carbon
PubChem CIDNot available6428088

The molecular weight difference of 14.03 grams per mole between the two compounds directly corresponds to the additional CH2 unit present in anisyl valerate [12] [14]. The ester linkage in 4-methoxyphenyl pentanoate occurs directly between the pentanoyl carbonyl and the aromatic oxygen, establishing a phenyl ester configuration [14]. Conversely, anisyl valerate features a benzyl ester arrangement where the pentanoyl group connects to the methylene carbon adjacent to the aromatic ring [12].

The topological differences extend to the rotatable bond count, with 4-methoxyphenyl pentanoate possessing six rotatable bonds compared to seven in anisyl valerate [12] [14]. This distinction affects the conformational flexibility and potential molecular interactions of each compound [12] [14]. The electronic environment surrounding the ester carbonyl also differs due to the direct aromatic conjugation in 4-methoxyphenyl pentanoate versus the benzyl isolation in anisyl valerate [12] [14].

Conformational Analysis of 4-Methoxyphenyl Pentanoate

The conformational behavior of 4-methoxyphenyl pentanoate reflects the combined influences of ester geometry preferences and aromatic-aliphatic chain interactions [22] [28]. Phenyl esters generally exhibit a strong preference for the S-cis (Z) conformation around the ester bond, where the carbonyl oxygen and the aromatic ring maintain a cis relationship [22] [28]. This preference arises from a combination of hyperconjugation effects and dipole minimization strategies [28].

Computational studies on related phenyl ester systems demonstrate that the Z conformer typically predominates at ambient temperatures, with expectation values of torsion angles around 55 to 60 degrees from planarity [22]. The internal rotation barrier about the aromatic carbon-oxygen bond in phenyl esters has been characterized through molecular orbital calculations, revealing significant energy barriers that favor specific conformational states [22].

Structural FeatureConformational Characteristic
Preferred Ester ConformationS-cis (Z) conformation
Torsion Angle Range55-60 degrees from planarity
Rotation BarrierModerate to high energy barrier
Aromatic Ring OrientationCoplanar tendency with ester group
Methoxy Group PositionPara-substituted, minimal steric interference
Pentanoyl Chain DynamicsHigh flexibility with multiple accessible conformations

The pentanoyl chain of 4-methoxyphenyl pentanoate exhibits considerable conformational flexibility due to the presence of six rotatable bonds [14]. This flexibility allows for multiple accessible conformations along the aliphatic portion while the ester and aromatic components maintain relatively fixed geometries [25]. The rotational barriers along the pentanoyl chain are relatively low compared to the ester bond rotation, enabling rapid interconversion between conformational states at room temperature [25].

The para-methoxy substituent influences the overall conformational landscape through electronic effects rather than direct steric interactions [21]. The electron-donating nature of the methoxy group enhances the electron density of the aromatic ring, potentially affecting the strength of conjugation with the ester carbonyl system [21]. Nuclear magnetic resonance studies on similar methoxyphenyl systems indicate that the aromatic ring maintains a preferred orientation that maximizes orbital overlap with the ester functionality [27].

XLogP3

2.9

Dates

Last modified: 07-19-2023

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